2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrile group and the fused ring system imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.
Mechanism of Action
Target of Action
The primary targets of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other pyrrolopyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability and solubility may vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with various enzymes and proteins .
Cellular Effects
Related compounds have shown to inhibit the migration and invasion abilities of certain cells .
Molecular Mechanism
The molecular mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is not clearly recognized
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable nitrile source under acidic or basic conditions to facilitate the formation of the fused ring system. For example, the reaction of 2-aminopyridine with an α,β-unsaturated nitrile in the presence of a catalyst can yield the desired compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed, can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create analogs with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the materials science industry, the compound can be used to develop new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar fused ring system but differs in the position of the nitrile group.
Pyrrolopyrazine derivatives: These compounds also feature a fused ring system with nitrogen atoms and exhibit a range of biological activities.
Uniqueness
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is unique due to its specific ring fusion and the position of the nitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery and materials science further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-5-1-7-6(10-4-5)2-8(12)11-7/h1,4H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQJCKMVCXPHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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